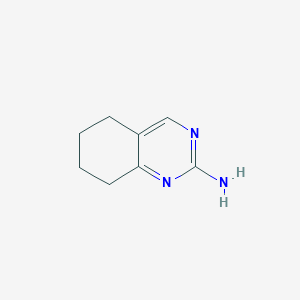

5,6,7,8-Tetrahydroquinazolin-2-amine

説明

5,6,7,8-Tetrahydroquinazolin-2-amine is a heterocyclic compound that features a quinazoline skeleton. This compound is of significant interest due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

特性

IUPAC Name |

5,6,7,8-tetrahydroquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c9-8-10-5-6-3-1-2-4-7(6)11-8/h5H,1-4H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOOBFYEASSZHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC(=NC=C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70279645 | |

| Record name | 5,6,7,8-tetrahydroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2305-85-3 | |

| Record name | 2305-85-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6,7,8-tetrahydroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction with Bis-Benzylidene Cyclohexanones

A high-yielding route involves the cyclocondensation of α-aminoamidines (1a,e ) with bis-benzylidene cyclohexanones (2a-d ) in pyridine at 100°C for 24 hours, yielding 47–80% of 5,6,7,8-tetrahydroquinazolines (3a-g ). This method avoids external oxidants, leveraging aerial oxidation for aromatization. The mechanism proceeds via Michael addition of the guanidine moiety to the enone, followed by cyclization and dehydration (Scheme 1).

Table 1: Representative Yields from Cyclocondensation Reactions

| Starting Material | Product | Yield (%) | Conditions |

|---|---|---|---|

| α-Aminoamidine 1a + 2a | 3a (C2-tert-butyl) | 80 | Pyridine, 100°C, 24 h |

| Guanidine HCl + 2b | 3e (Boc-protected) | 47 | NaH/DMF, 24 h |

Acid-Catalyzed Cyclization

Reaction of L-menthone-derived α,β-unsaturated ketones with guanidine hydrochloride in ethanol under reflux for 9 hours yields 28.6% of (5R,8S)-8-isopropyl-5-methyl-4-phenyl-5,6,7,8-tetrahydroquinazolin-2-amine (3 ). The stereochemical outcome is controlled by the menthone scaffold’s chiral centers.

One-Pot Multicomponent Reactions (MCRs)

Cyclohexanone-Based MCRs

A solvent-free, mechanochemical approach condenses cyclohexanone, aromatic aldehydes, and (thio)urea via grinding, achieving 85.2% yield in 3.5 minutes. This method adheres to green chemistry principles, eliminating solvents and reducing energy input.

Table 2: Efficiency Comparison of MCR Protocols

| Method | Yield (%) | Time | YE (%/min) |

|---|---|---|---|

| Conventional heating | 62 | 240 min | 0.26 |

| Mechanochemical grinding | 85.2 | 3.5 min | 24.34 |

Heterocyclic Aldehyde Incorporation

Using thiophene-2-carbaldehydes, MCRs yield 6-methyl-4-(thiophen-2-yl)-8-(thiophen-2-ylmethylidene)-5,6,7,8-tetrahydroquinazolin-2-amine (4i ) with antibacterial activity. The reaction proceeds via Knoevenagel condensation, followed by cyclocondensation with guanidine carbonate.

Catalytic and Sustainable Methods

Reverse ZnO Nanomicelles in Water

Reverse ZnO nanomicelles (10 mol%) catalyze the synthesis of 2,3-dihydroquinazolin-4(1H)-ones in water at 70°C, achieving 99% yield in 10 minutes. The catalytic cycle involves Zn²⁺-mediated activation of aldehydes, followed by imine formation and cyclization.

Base-Promoted [4+2]-Cycloadditions

Treatment of uracil carbaldehydes with primary amines generates dienamine intermediates, which undergo [4+2]-cycloaddition with dienophiles (e.g., dimethylmaleate) to form tetrahydroquinazoline-2,4-diones in 47–70% yield. Magnesium perchlorate enhances regioselectivity in these reactions.

Functionalization of Preformed Scaffolds

Suzuki-Miyaura Coupling

2-Chloro-5,6,7,8-tetrahydroquinazoline derivatives undergo Suzuki coupling with pyridine-4-boronic acid to introduce aryl/heteroaryl groups at C2, yielding 96% of N⁶,N⁶-dibenzyl-N⁴-(3-fluorophenyl)-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline-4,6-diamine (D1.1 ).

Deprotection Strategies

Boc-protected derivatives (e.g., 3e-g ) are deprotected using HCl/MeOH at 40°C for 24 hours, yielding free amines (4e-g ) for further functionalization.

Comparative Analysis of Methodologies

Table 3: Advantages and Limitations of Key Methods

| Method | Advantages | Limitations |

|---|---|---|

| Cyclocondensation | High yields (80%), mild conditions | Requires anhydrous solvents |

| MCRs | Atom-economical, rapid | Limited to cyclic ketone substrates |

| Catalytic (ZnO) | Aqueous, eco-friendly | Narrow substrate scope |

| Suzuki Coupling | Introduces diverse aryl groups | Requires palladium catalysts |

Mechanistic Insights and Stereochemical Control

- Cyclocondensation : Proceeds via Michael addition to enones, followed by intramolecular cyclization and aerial oxidation.

- MCRs : Knoevenagel condensation forms α,β-unsaturated intermediates, which react with guanidine to form the pyrimidine ring.

- Stereoselectivity : Chiral auxiliaries (e.g., L-menthone) or asymmetric catalysis control stereochemistry in products like 3 .

化学反応の分析

Types of Reactions

5,6,7,8-Tetrahydroquinazolin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazoline derivatives.

Reduction: Reduction reactions can modify the quinazoline ring, leading to different tetrahydroquinazoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring the stability of the quinazoline ring .

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which have shown potential in biological applications such as antitubercular and antidiabetic activities .

科学的研究の応用

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial Activity : It shows high binding affinity towards essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1) . Inhibition of these enzymes disrupts critical biochemical pathways in the bacteria, leading to their death.

- Anticancer Activity : 5,6,7,8-Tetrahydroquinazolin-2-amine has been identified as a potent inhibitor of cyclin-dependent kinase 5 (CDK5), which is crucial for cell cycle regulation. This inhibition can lead to increased apoptosis in cancer cells . Additionally, derivatives of this compound have shown efficacy against human topoisomerase II (topoII), a validated target for anticancer therapies .

- Antidiabetic Potential : The compound's derivatives have demonstrated high inhibition activity against β-glucosidase, suggesting potential use in diabetes treatment .

Case Study 1: Antitubercular Activity

A study explored the synthesis of novel derivatives based on this compound that demonstrated high binding affinity towards DHFR and Mt PanK. These derivatives were predicted to be effective against multidrug-resistant strains of Mycobacterium tuberculosis, showcasing their potential as new antitubercular agents .

Case Study 2: Anticancer Applications

Another research effort highlighted the development of 6-amino-tetrahydroquinazoline derivatives that selectively inhibit human topoIIα. These compounds exhibited broad antiproliferative activity against various human cancer cell lines and showed promise for further development as anticancer agents due to their favorable pharmacokinetic profiles .

Summary Table of Biological Activities

| Activity Type | Target Enzyme/Mechanism | Potential Application |

|---|---|---|

| Antimicrobial | Dihydrofolate reductase (DHFR) | Antitubercular agents |

| Pantothenate kinase (Mt PanK) | ||

| FAD-containing oxidoreductase DprE1 | ||

| Anticancer | Cyclin-dependent kinase 5 (CDK5) | Cancer treatment |

| Human topoisomerase II (topoII) | ||

| Antidiabetic | β-glucosidase | Diabetes treatment |

作用機序

The mechanism by which 5,6,7,8-tetrahydroquinazolin-2-amine exerts its effects involves its interaction with specific molecular targets. For instance, it has shown high binding affinity toward dihydrofolate reductase, pantothenate kinase, and FAD-containing oxidoreductase DprE1 in Mycobacterium tuberculosis . These interactions inhibit the activity of these enzymes, disrupting essential metabolic pathways in the bacteria.

類似化合物との比較

Similar Compounds

Similar compounds include:

- 2-amino-3,4,5,6,7,8-hexahydroquinazolin-4-one

- 4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-amine

- 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives .

Uniqueness

What sets 5,6,7,8-tetrahydroquinazolin-2-amine apart is its specific structural features and the resulting biological activities. Its ability to form stable derivatives with high biological activity, particularly against tuberculosis and diabetes, highlights its potential as a versatile and valuable compound in scientific research and pharmaceutical development .

生物活性

5,6,7,8-Tetrahydroquinazolin-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a quinazoline skeleton, which is significant in medicinal chemistry for the development of various pharmacologically active compounds. Its molecular formula is , and it exhibits characteristics that enable it to interact with biological targets effectively.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

- This compound has shown high binding affinity towards essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1) .

- Inhibition of these enzymes disrupts critical biochemical pathways in the bacteria, leading to their death.

- Antidiabetic Potential :

-

Anticancer Activity :

- The compound has been identified as a potent inhibitor of cyclin-dependent kinase 5 (CDK5), which plays a crucial role in cell cycle regulation. Inhibition of CDK5 can lead to increased apoptosis in cancer cells .

- Additionally, novel derivatives have been developed that inhibit human topoisomerase II (topoII), a validated target for anticancer drugs .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound binds to the active sites of target enzymes like DHFR and CDK5. This binding prevents the phosphorylation of downstream targets or the synthesis of essential biomolecules .

- Molecular Docking Studies : Research has utilized molecular docking techniques to predict the binding affinities and interactions between this compound derivatives and their targets .

Table 1: Summary of Biological Activities

Case Study: Antitubercular Activity

A study explored the synthesis of novel derivatives based on this compound that demonstrated a high binding affinity towards DHFR and Mt PanK. These derivatives were predicted to be effective against multidrug-resistant strains of Mycobacterium tuberculosis, showcasing their potential as new antitubercular agents .

Case Study: Anticancer Applications

Another research effort highlighted the development of 6-amino-tetrahydroquinazoline derivatives that selectively inhibit human topoIIα. These compounds exhibited broad antiproliferative activity against various human cancer cell lines and showed promise for further development as anticancer agents due to their favorable pharmacokinetic profiles .

Future Directions

The ongoing research into this compound suggests several promising avenues for future studies:

- Development of Novel Derivatives : Continued exploration into modifying the chemical structure may yield compounds with enhanced efficacy and specificity against various biological targets.

- Clinical Trials : The transition from laboratory findings to clinical applications will be crucial in determining the therapeutic viability of these compounds for diseases such as tuberculosis and cancer.

Q & A

Q. Key Factors :

- Solvent : Ethanol or pyridine affects reaction kinetics and byproduct formation.

- Catalyst : KOH accelerates condensation vs. pyridine’s role as both solvent and base.

- Yield : Conventional methods yield ~60–75%, while pyridine-based routes require longer times (24h) .

How can mechanochemical synthesis improve the efficiency of this compound production?

Advanced Research Question

Mechanochemical grinding (e.g., ball milling) reduces reaction time from hours to minutes (3.5 min) and increases yield (85.2% vs. 72% for conventional methods). This eco-friendly approach minimizes solvent use and enhances scalability. The yield/time efficiency (YE) metric rises from 0.72 (conventional) to 24.34 (mechanochemical) .

Q. Methodological Insight :

- Grinding parameters : Optimize frequency, ball size, and reactant ratios to prevent decomposition.

- Scalability : Pilot-scale validation is needed to address heat dissipation and homogeneity issues.

What analytical techniques are critical for characterizing this compound derivatives?

Basic Research Question

- Spectroscopy :

- ¹H/¹³C-NMR : Assigns proton environments (e.g., δ 1.82–1.96 ppm for cyclohexane CH₂ groups) and carbonyl signals (δ 168.3 ppm for C=O) .

- IR : Confirms NH (3432 cm⁻¹) and C=O (1679 cm⁻¹) stretches .

- Mass spectrometry : Molecular ion peaks (e.g., [M⁺] at m/z 272) validate molecular weight .

- X-ray crystallography : Resolves stereochemistry in complex derivatives (e.g., bond angles within ±0.01 Å accuracy) .

How can researchers resolve contradictions in reported spectral data for THQ derivatives?

Advanced Research Question

Discrepancies in NMR or IR data often arise from:

- Solvent effects : DMSO vs. CDCl₃ shifts proton signals (e.g., NH protons at δ 9.92 ppm in DMSO) .

- Tautomerism : Keto-enol equilibria in THQ derivatives alter carbonyl stretches in IR .

- Resolution : Use deuterated solvents consistently and report acquisition parameters (e.g., 400 MHz for NMR). Cross-validate with X-ray structures when possible .

How does DFT modeling predict the antioxidant activity of THQ derivatives?

Advanced Research Question

Density Functional Theory (DFT) calculates bond dissociation energies (BDE) and frontier molecular orbitals to rank antioxidant potential. For example:

- Compound 7b : Low BDE (78.3 kcal/mol) and high HOMO energy (−5.2 eV) indicate superior radical scavenging vs. 6d or 2f .

- Validation : Correlate DFT results with in vitro assays (e.g., DPPH inhibition) to refine predictive models.

What strategies optimize the design of bioactive THQ derivatives?

Advanced Research Question

- Substitution patterns : Electron-withdrawing groups (e.g., NO₂ at C4) enhance electrophilicity and receptor binding .

- Hybrid scaffolds : Fusion with triazoles or thiazoles improves solubility and bioactivity (e.g., compound e2 in with IC₅₀ < 1 µM) .

- Isomerization : Aromatization of the cyclohexane ring (Fig. 5 in ) alters π-π stacking interactions in target proteins.

How do isomerization and tautomerism impact THQ derivative stability?

Advanced Research Question

- Thermodynamic control : Heating promotes aromatization, converting THQ to quinazoline, which affects UV-Vis absorption (λₐₜ 320 → 280 nm) .

- Tautomer detection : Use 2D NMR (HSQC, HMBC) to identify enol vs. keto forms in solution.

What experimental design factors are critical for scaling up THQ synthesis?

Basic Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。